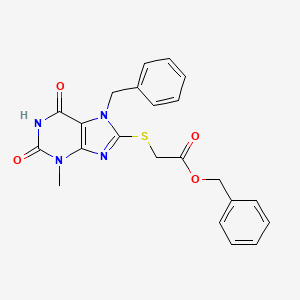

Benzyl 2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzyl 2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate is a chemical compound that belongs to the class of purine derivatives. This compound has been studied extensively due to its potential applications in the field of medicinal chemistry. The synthesis of this compound has been achieved through various methods, and it has been found to possess several biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Antimicrobial Applications

One notable application of structurally related compounds is in the development of novel anti-Helicobacter pylori agents. Compounds derived from a similar scaffold have shown potent and selective activities against this gastric pathogen, including strains resistant to traditional treatments like metronidazole or clarithromycin. The minimal inhibition concentration values indicate significant effectiveness, highlighting the potential of such compounds in treating H. pylori infections (Carcanague et al., 2002).

Organic Synthesis Enhancements

In organic chemistry, the use of related sulfanyl compounds has facilitated the development of enantioselective epoxidation methods. These methods employ camphor-derived sulfides for epoxidation via ylide routes, achieving excellent yields and enantiomeric excesses under mild conditions. Such advancements underscore the significance of these compounds in synthesizing enantiomerically enriched structures, crucial for pharmaceutical applications (Li et al., 1996).

Antifungal and Antibacterial Properties

Compounds within the same chemical family have been synthesized and tested for their antibacterial and antifungal activities. New Schiff bases, synthesized through condensation reactions, demonstrated biologically active properties against various microbial strains. This research suggests potential applications in developing new antimicrobial agents (Mange et al., 2013).

Photoredox Catalysis

Another application is in photoredox catalysis, where related sulfanyl compounds have been utilized in cascade annulation reactions. These reactions produce benzothiophenes and benzoselenophenes, highlighting the utility of these compounds in synthesizing complex aromatic systems under ambient conditions. Such methodologies offer new pathways for material science and organic synthesis (Yan et al., 2018).

Corrosion Inhibition

Further, similar compounds have shown efficacy as corrosion inhibitors, particularly for mild steel in acidic environments. Investigations into the mechanisms of action reveal that these compounds significantly decrease corrosion rates, potentially offering new solutions for material protection in industrial applications (Behpour et al., 2009).

Propiedades

IUPAC Name |

benzyl 2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O4S/c1-25-19-18(20(28)24-21(25)29)26(12-15-8-4-2-5-9-15)22(23-19)31-14-17(27)30-13-16-10-6-3-7-11-16/h2-11H,12-14H2,1H3,(H,24,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCBYDLSOQQBQBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(=O)OCC3=CC=CC=C3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-Chlorothiophen-2-yl)methyl]-N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2772190.png)

![3-(2-chlorobenzyl)-6-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2772191.png)

![Methyl 2-tert-butyl-5-hydroxy-4-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2772194.png)

![1-[(carbamoylmethyl)sulfanyl]-N-cyclohexyl-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2772197.png)

![N-[(2-Piperidin-1-ylsulfonylphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2772199.png)

![(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2772200.png)

![benzyl 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/no-structure.png)